molecular formula C4H5FN2 B13895796 1-(Fluoromethyl)pyrazole

1-(Fluoromethyl)pyrazole

Cat. No.: B13895796
M. Wt: 100.09 g/mol
InChI Key: YTVWHWVFMFLPKF-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)pyrazole is an organic compound with the molecular formula C₄H₅FN₂. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoromethyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Fluoromethyl)pyrazole typically involves the introduction of a fluoromethyl group into the pyrazole ring. One common method is the nucleophilic substitution reaction, where a halogenated pyrazole derivative reacts with a fluorinating agent. For example, the reaction of 1-chloromethylpyrazole with potassium fluoride in the presence of a suitable solvent can yield this compound .

Another approach involves the use of fluorinated building blocks. For instance, the condensation of fluorinated hydrazines with appropriate carbonyl compounds can lead to the formation of fluoromethyl-substituted pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Fluoromethyl)pyrazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in research and industry .

Properties

IUPAC Name

1-(fluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c5-4-7-3-1-2-6-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVWHWVFMFLPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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